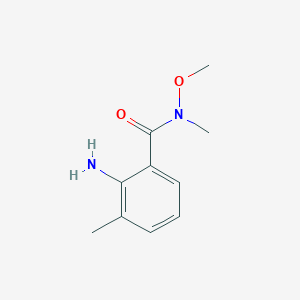

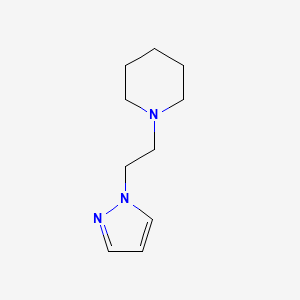

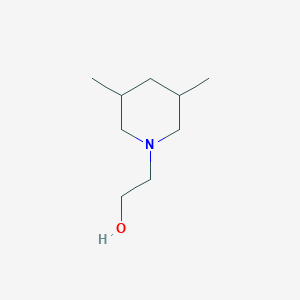

![molecular formula C13H20N2 B1452777 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine CAS No. 938458-85-6](/img/structure/B1452777.png)

2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine

描述

2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is a research chemical . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine includes a pyrrolidine ring attached to a 2-methylphenyl group and an ethanamine group . The exact molecular weight is 204.31, and the molecular formula is C13H20N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine include a boiling point of 326.1 ℃ at 760 mmHg and a density of 1.014 g/cm3 . The compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .科学研究应用

DNA Binding and Cytotoxicity Studies

Research has shown that certain chemical complexes, including those with structures akin to the subject compound, exhibit strong DNA binding propensities and demonstrate significant cytotoxic activities against various cancer cell lines. For example, copper(II) complexes of tridentate ligands were found to bind DNA effectively and induce structural changes, leading to potential applications in cancer treatment through targeted DNA interactions (Kumar et al., 2012).

Catalytic Activities in Organic Synthesis

Several studies have focused on the catalytic properties of complexes formed with ligands structurally related to 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine, particularly in reactions such as transfer hydrogenation of ketones and olefination of styrenes. These compounds have been demonstrated to facilitate various organic transformations, suggesting potential utility in synthetic organic chemistry for the development of new pharmaceuticals and materials (Kumah et al., 2019).

Anticancer Activity

The synthesis and evaluation of compounds with core structures similar to the target compound have shown promising results in anticancer activity screenings. For instance, derivatives of piperazine-2,6-dione exhibited notable efficacy against various cancer cell lines, including breast, lung, and liver cancers, highlighting the potential therapeutic applications of these compounds (Kumar et al., 2013).

Corrosion Inhibition

Research into cadmium(II) Schiff base complexes, which share functional similarities with the compound , has revealed their efficacy as corrosion inhibitors on mild steel. This application is critical for extending the lifespan of metal components in industrial settings, indicating the compound's potential utility beyond biomedical research (Das et al., 2017).

未来方向

The future directions for research on 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in pyrrolidine compounds in medicinal chemistry , this compound could be a subject of future research in drug discovery.

属性

IUPAC Name |

2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14/h2-5,12H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVXTICIQNKNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672366 | |

| Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine | |

CAS RN |

938458-85-6 | |

| Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)